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1-(2,2-Diphenylethenyl)pyrene

Cat. No.: B575129
CAS No.: 160108-81-6
M. Wt: 380.49
InChI Key: VJBUNXKPDGBEIW-UHFFFAOYSA-N
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Description

Overview of Pyrene (B120774) Derivatives in Advanced Functional Materials Research

Pyrene is a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, forming a planar and highly conjugated π-system. evitachem.comlneg.pt This structure endows pyrene and its derivatives with remarkable photophysical and electronic characteristics, including high fluorescence quantum yields, excellent thermal and chemical stability, and significant charge carrier mobility. lneg.ptmdpi.com Consequently, pyrene-based materials have been extensively investigated and utilized as active components in a variety of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.com

The versatility of pyrene chemistry allows for functionalization at multiple positions (primarily 1, 3, 6, and 8), enabling the fine-tuning of its properties. acs.org By attaching various electron-donating or electron-accepting groups, researchers can modulate the molecule's emission color, energy levels (HOMO/LUMO), and solid-state packing, thereby tailoring the material for specific applications. acs.orgust.hk For instance, pyrene is a well-known blue-light-emitting chromophore, but structural modifications can shift its emission across the visible spectrum to green, yellow, or even red. ust.hk This tunability makes pyrene derivatives exceptional candidates for creating full-color displays and advanced lighting technologies.

Significance of Ethenyl-Substituted Pyrene Systems in Optoelectronics and Molecular Design

The introduction of ethenyl (or vinyl) groups to the pyrene core, particularly bulky substituents like the 2,2-diphenylethenyl group, is a key strategy in modern molecular design. This specific moiety is structurally related to tetraphenylethylene (B103901) (TPE), the archetypal luminogen known for its phenomenon of Aggregation-Induced Emission (AIE). mdpi.comfrontiersin.org AIE is a photophysical effect where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.comfrontiersin.org This behavior is contrary to the common aggregation-caused quenching (ACQ) observed in many planar dyes, where close packing leads to non-radiative decay. frontiersin.org

The mechanism behind AIE in TPE-like systems is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. frontiersin.org In solution, the phenyl rings of the ethenyl substituent can rotate freely, providing non-radiative pathways for the excited state to decay. In an aggregate, this rotation is physically hindered, which blocks the non-radiative channels and forces the molecule to release its energy via fluorescence. frontiersin.org

By combining a pyrene core with a diphenylethenyl substituent, a molecule like 1-(2,2-diphenylethenyl)pyrene is created. Such systems are of immense interest because they can potentially leverage both the high intrinsic fluorescence of pyrene and the AIE properties of the TPE-like fragment. ust.hkmdpi.com This dual functionality could lead to materials with high solid-state emission efficiencies, which is a critical requirement for high-performance OLEDs and solid-state sensors. mdpi.com

Research Objectives and Scope for Investigations of this compound

While the compound this compound, identified by its CAS number 160108-81-6, is commercially available, detailed peer-reviewed studies focusing exclusively on its synthesis and properties are not widely documented in scientific literature. lookchem.comchemicalbook.comappchemical.com However, based on its molecular architecture, the primary research objectives for its investigation can be clearly defined.

The principal goal would be to characterize its potential as an AIE-active material. This involves synthesizing the compound and studying its photophysical properties in various solvents and in the solid state to confirm if it exhibits enhanced emission upon aggregation. mdpi.com Key experiments would include measuring its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. acs.org

A second objective would be to understand the electronic interplay between the pyrene core and the 1-(2,2-diphenylethenyl) substituent. Studies on 1-substituted pyrenes show that substituents at this position strongly influence both the S1 and S2 electronic transitions, suggesting a significant modification of the pyrene's electronic structure. dntb.gov.ua Electrochemical studies, such as cyclic voltammetry, would be crucial to determine its HOMO/LUMO energy levels, ionization potential, and electron affinity, which are vital parameters for designing optoelectronic devices. acs.orgbeilstein-journals.org

Finally, a comprehensive investigation would involve fabricating and testing this compound as an emissive layer in OLEDs. Its performance, including brightness, efficiency, and color purity, would provide direct evidence of its practical utility in organic electronics. The combination of a highly fluorescent pyrene unit and a bulky, AIE-promoting substituent makes it a promising, albeit under-explored, candidate for next-generation optoelectronic materials.

Detailed Research Findings

As dedicated experimental data for this compound is limited in published literature, its properties can be inferred by comparing the known data of its constituent parts and closely related analogues. The following tables present data for pyrene, tetraphenylethylene (a model for the substituent), and a representative pyrene-TPE conjugate to frame the expected characteristics.

Table 1: Comparative Photophysical Properties

This table compares the optical properties of pyrene, tetraphenylethylene (TPE), and a 1-TPE-substituted pyrene derivative in solution and solid states. It is expected that this compound would exhibit properties that are a hybrid of these, likely showing strong blue fluorescence with AIE characteristics.

CompoundSolvent/StateAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Fluorescence Quantum Yield (Φ_F)Reference(s)
Pyrene Cyclohexane~334372, 383, 3930.5 - 0.7 cdnsciencepub.com
Solid-~470 (Excimer)Low (Quenched) ust.hk
Tetraphenylethylene (TPE) THF~310~470~0.02 (Weakly emissive) frontiersin.org
Solid / Aggregate-~460~0.99 (Highly emissive) frontiersin.org
1-(TPE)-Pyrene Conjugate THF/Water (90% water)-~530 (Aggregate)High (AIE active) ust.hk

Note: Data for the 1-(TPE)-Pyrene Conjugate is for a compound where the TPE unit is attached at the 1-position of the pyrene core, making it a close structural analogue. The emission in the aggregated state shows a significant shift, indicating strong intermolecular interactions.

Table 2: Comparative Electrochemical Properties

This table outlines the typical electrochemical data for pyrene and related functional materials. The HOMO and LUMO energy levels are critical for determining charge injection and transport capabilities in devices. The properties of this compound would be influenced by both the pyrene core and the diphenylethenyl group.

Compound/Derivative TypeMethodHOMO (eV)LUMO (eV)Band Gap (eV)Reference(s)
Pyrene CV-5.8 to -5.9-2.4 to -2.6~3.3 researchgate.net
Phenylethenyl-Substituted Aromatics CV & Photoemission-5.1 to -5.3-2.2 to -2.5~2.7 - 2.9 acs.org
Carbazolyl-Pyrene Derivatives Photoemission-5.2 to -5.5-- researchgate.net

Note: HOMO/LUMO values are highly dependent on the specific derivative and the measurement conditions (e.g., solvent, electrolyte). Phenylethenyl substitution tends to raise the HOMO level compared to unsubstituted parent aromatics, which can be beneficial for hole injection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20 B575129 1-(2,2-Diphenylethenyl)pyrene CAS No. 160108-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diphenylethenyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-3-8-21(9-4-1)28(22-10-5-2-6-11-22)20-26-17-16-25-15-14-23-12-7-13-24-18-19-27(26)30(25)29(23)24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBUNXKPDGBEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695001
Record name 1-(2,2-Diphenylethenyl)pyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160108-81-6
Record name 1-(2,2-Diphenylethenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,2 Diphenylethenyl Pyrene and Analogous Architectures

Strategic Design of Ethenyl-Pyrene Building Blocks

The creation of ethenyl-pyrene structures begins with the careful design and synthesis of precursor molecules. acs.orgua.ptresearchgate.netmdpi.com These building blocks are typically composed of a pyrene (B120774) core and a reactive group that facilitates the formation of the ethenyl bridge. A common strategy involves the use of a pyrene derivative with a leaving group, such as a bromine atom, at the desired position of substitution. This halogenated pyrene can then be coupled with a vinyl-containing reagent.

For instance, the synthesis of pyrene-containing building blocks for dendrimers has been achieved using Suzuki cross-coupling as a key step. researchgate.net This approach allows for the controlled assembly of branched structures with pyrene units at their core or periphery. The functional groups on these building blocks are often protected to allow for sequential and controlled dendrimer growth. researchgate.net Another approach involves the synthesis of pyrene-based conjugated microporous polymers (CMPs) where pyrene acts as a central building block. acs.orgmdpi.com These materials are often synthesized via Sonogashira-Hagihara coupling, linking pyrene units with other aromatic moieties to create extended π-conjugated networks. acs.org The strategic placement of functional groups, such as azobenzene, within these structures allows for the tuning of their electronic and physical properties. acs.org

Palladium-Catalyzed Cross-Coupling Reactions in Diphenylethenyl-Pyrene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a central role in the synthesis of 1-(2,2-diphenylethenyl)pyrene and its analogs. scientificlabs.co.ukrsc.orgrsc.orgorganic-chemistry.org These reactions offer high efficiency, functional group tolerance, and predictable stereochemistry, making them ideal for constructing complex aromatic structures.

Sonogashira Coupling Approaches for Ethynyl-Pyrene Formation

The Sonogashira coupling is a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. mdpi.comnih.govacs.orgrsc.orgnih.govacs.org This reaction is instrumental in the synthesis of ethynyl-pyrene intermediates, which can be further functionalized to yield the desired diphenylethenyl-pyrene derivatives.

In a typical Sonogashira coupling, a halogenated pyrene, such as 1-bromopyrene (B33193), is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.comacs.org This method has been successfully employed to synthesize a variety of ethynyl-pyrene derivatives with high yields. mdpi.com For example, the coupling of 1-bromopyrene with various alkynes has been used to create novel pyrene derivatives with extended conjugation, which exhibit interesting optical properties. mdpi.com The reaction conditions can be tuned to optimize the yield and minimize side reactions, such as the Glaser-type homocoupling of the alkyne. acs.orgrsc.org

The following table summarizes representative examples of Sonogashira coupling reactions used in the synthesis of ethynyl-pyrene derivatives.

Pyrene SubstrateAlkyne PartnerCatalyst SystemProductYield (%)Reference
1-BromopyrenePhenylacetylenePd(PPh₃)₂Cl₂/CuI1-(Phenylethynyl)pyrene95 nih.gov
1-BromopyreneTrimethylsilylacetylenePd(PPh₃)₄/CuI1-(Trimethylsilylethynyl)pyrene85 acs.org
1-Bromopyrene1-Ethynyl-4-nitrobenzenePd(PPh₃)₂Cl₂/CuI1-((4-Nitrophenyl)ethynyl)pyrene82 mdpi.com

Buchwald-Hartwig Cross-Coupling for Aryl-Ethenyl Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgmdpi.comwikipedia.orglibretexts.orgmpg.de While its primary application is in the synthesis of aryl amines, variations of this methodology can be adapted for the formation of aryl-ethenyl linkages, particularly when constructing complex molecular architectures.

The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research. wikipedia.org Bidentate phosphine (B1218219) ligands, such as BINAP and DPPP, have been shown to be effective in promoting the coupling of a wide range of substrates. wikipedia.org

In the context of diphenylethenyl-pyrene synthesis, a modified Buchwald-Hartwig approach could be envisioned where a pyrene-containing amine is coupled with a diphenylethenyl halide. Alternatively, a pyrenyl halide could be coupled with a diphenylethenyl amine. This reaction has been utilized in the synthesis of various substituted pyrene derivatives. nih.gov For instance, 2,7-disubstituted pyrenes have been synthesized via Buchwald-Hartwig coupling of 2,7-dibromopyrene (B9692) with various amines. nih.gov

Suzuki Cross-Coupling in Pyrene Derivative Synthesis

The Suzuki cross-coupling reaction is a versatile palladium-catalyzed method for the formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide or triflate. mdpi.comrsc.orgresearchgate.netrsc.org This reaction is widely used in the synthesis of biaryls and conjugated polymers, including pyrene derivatives.

In the synthesis of pyrene derivatives, the Suzuki coupling can be used to introduce aryl or vinyl groups onto the pyrene core. mdpi.comrsc.orgresearchgate.netrsc.org For example, 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), a key ligand for the synthesis of metal-organic frameworks (MOFs), is synthesized via the Suzuki coupling of 1,3,6,8-tetrabromopyrene (B107014) with (4-(ethoxycarbonyl)phenyl)boronic acid. rsc.org This reaction demonstrates the power of the Suzuki coupling in creating complex, functionalized pyrene-based materials. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.com

The following table provides examples of Suzuki coupling reactions for the synthesis of pyrene derivatives.

Pyrene SubstrateBoronic Acid/EsterCatalyst SystemProductYield (%)Reference
1,6-DibromopyreneAnthracene-9-boronic acidPd(PPh₃)₄/Na₂CO₃1-(Anthracen-9-yl)-6-bromopyrene32 mdpi.com
1,3,6,8-Tetrabromopyrene(4-(Ethoxycarbonyl)phenyl)boronic acidPd(PPh₃)₄/K₂CO₃1,3,6,8-Tetrakis(4-(ethoxycarbonyl)phenyl)pyrene85 rsc.org
1-Bromopyrene4-Vinylphenylboronic acidPd(dppf)Cl₂/K₂CO₃1-(4-Vinylphenyl)pyrene90 rsc.org

Click Chemistry Functionalization Strategies for Pyrene Systems

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of pyrene systems. mdpi.comacs.orgbalikesir.edu.trresearchgate.netresearchgate.net This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the modification of complex molecules like pyrene. mdpi.combalikesir.edu.tr

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring. In the context of pyrene chemistry, this reaction can be used to attach a variety of functional groups to the pyrene core. For example, an azido-functionalized pyrene can be reacted with an alkyne-containing molecule, or a pyrene-alkyne can be reacted with an azide-containing molecule. This approach has been used to synthesize novel pyrene derivatives with enhanced optical and electronic properties. mdpi.com It has also been employed to functionalize polymers with pyrene units, leading to materials with interesting fluorescence properties. balikesir.edu.trresearchgate.net

Other Synthetic Pathways for Diphenylethenyl-Pyrene Conjugates

While palladium-catalyzed cross-coupling reactions and click chemistry are the most common methods for synthesizing diphenylethenyl-pyrene conjugates, other synthetic pathways have also been explored. These methods often involve classic organic reactions tailored to the specific reactivity of the pyrene core and the diphenylethenyl moiety.

One such method is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. In the context of diphenylethenyl-pyrene synthesis, a pyrene-containing phosphonium ylide could be reacted with diphenylacetaldehyde, or a pyrene aldehyde could be reacted with a diphenylethenyl phosphonium ylide.

Another approach is the Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. This reaction often provides better stereoselectivity and is more amenable to the synthesis of E-alkenes.

Furthermore, condensation reactions can be employed to form the ethenyl linkage. For instance, the condensation of a pyrene-containing aldehyde with a diphenylacetic acid derivative could yield the desired product after decarboxylation. These alternative pathways, while perhaps less general than palladium-catalyzed methods, can be valuable for the synthesis of specific target molecules or when certain functional groups are not compatible with the conditions of cross-coupling reactions.

Purity and Structural Elucidation Techniques

The verification of the successful synthesis of this compound and related architectures is critically dependent on a suite of analytical techniques. These methods confirm the molecular structure, establish purity, and provide detailed electronic and compositional information. The primary techniques employed for the comprehensive characterization of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra provide detailed information about the chemical environment of each atom in the molecule. mdpi.compreprints.org

In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the pyrene and phenyl moieties typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings. researchgate.net The single vinylic proton signal is also expected in this aromatic region. The integration of these signals helps to confirm the ratio of protons in different parts of the molecule.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom, including the quaternary carbons of the pyrene core and the diphenylethenyl group, which are not visible in the ¹H NMR spectrum. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data Note: The following table is a representative example based on typical chemical shifts for pyrene and tetraphenylethene derivatives.

Analysis Type Signal Observed Chemical Shift (δ, ppm) Assignment
¹H NMR Multiplets7.50 - 8.50Aromatic Protons (Pyrene, Phenyl)
Singlet~7.20Vinylic Proton (-CH=)
¹³C NMR Multiple Signals124.0 - 145.0Aromatic and Vinylic Carbons

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound. For this compound (C₃₀H₂₀), the expected molecular weight is approximately 380.49 g/mol . nist.govlookchem.com High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to definitively confirm the molecular formula. mdpi.compreprints.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₃₀H₂₀ lookchem.com
Calculated Molecular Weight ~380.49 g/mol nist.gov
Observed Mass (HR-MS) m/z value corresponding to [M+H]⁺ or [M]⁺ mdpi.compreprints.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. innovatechlabs.com The FTIR spectrum of this compound is expected to show several key absorption bands. mdpi.com These include C-H stretching vibrations for the aromatic rings, C=C stretching vibrations characteristic of the aromatic and vinyl groups, and out-of-plane C-H bending bands that are typical for substituted aromatic systems. mdpi.comresearchgate.net

Table 3: Key FTIR Absorption Bands for this compound Note: The following wavenumbers are representative for the specified functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchAromatic
1600-1450C=C StretchAromatic Ring
900-675C-H Bend (out-of-plane)Aromatic

Elemental Analysis

Elemental analysis provides quantitative data on the percentage composition of elements (carbon and hydrogen) in the purified compound. This technique is fundamental for confirming the empirical formula and assessing the purity of the sample. researchgate.netsquarespace.com The experimentally determined percentages of carbon and hydrogen should closely match the theoretically calculated values for the molecular formula C₃₀H₂₀. mdpi.com

Table 4: Elemental Analysis Data for this compound (C₃₀H₂₀)

Element Calculated (%) Found (%)
Carbon (C) 94.71Value should be close to calculated
Hydrogen (H) 5.29Value should be close to calculated

Advanced Photophysical Investigations of 1 2,2 Diphenylethenyl Pyrene

Electronic Absorption Characteristics and π-π* Transitions of Diphenylethenyl-Pyrene Chromophores

The electronic absorption spectrum of 1-(2,2-diphenylethenyl)pyrene, like other pyrene (B120774) derivatives, is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These bands are primarily attributed to π-π* transitions within the conjugated system. The pyrene moiety itself exhibits characteristic absorption bands, and the addition of the diphenylethenyl substituent significantly influences these transitions.

In many pyrene derivatives, strong absorption bands can be observed, which are assigned to the S0→S2 and S0→S3 transitions. A weaker, vibrationally structured absorption band, corresponding to the S0→S1 transition, can often be detected at the red edge of the spectrum. For instance, in related pyrene-ethenyl systems, absorption peaks around 385 nm and a shoulder at approximately 410 nm reflect the large conjugated system within the molecule. mdpi.com The introduction of substituents onto the pyrene core can cause a red-shift in the absorption maxima, indicating an alteration of the electronic structure. nih.gov

The absorption band associated with the 1La transition is particularly sensitive to the size of the conjugated π-electron system introduced by the substituent on the pyrene moiety. researchgate.net In contrast, the 1Ba and 1Bb transition bands are less affected. researchgate.net In donor-acceptor type pyrene derivatives, strong absorption bands can be attributed to both π-π* and n-π* electronic transitions. nih.gov For example, some derivatives show strong absorption bands at 285 nm and 405 nm, corresponding to these transitions. nih.gov The specific positioning and intensity of these absorption bands provide critical information about the electronic structure and the nature of the electronic transitions within the this compound molecule.

TransitionTypical Wavelength Range (nm)Notes
π-π260-450The primary absorption mechanism in the UV-Vis region for these chromophores.
S0→S1>360Often appears as a weak, vibrationally structured band.
S0→S2, S0→S3<365Typically strong and also exhibit vibrational structure.
n-π~400-420Can be observed in derivatives with heteroatoms, alongside π-π* transitions. nih.govnih.gov

Solution-State Photoluminescence and Fluorescence Quantum Yields of this compound

In dilute solutions, many pyrene derivatives are known to be highly fluorescent. nih.gov The photoluminescence spectra often show characteristic monomer emission. However, the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can be highly dependent on the molecular structure and the solvent environment.

For some pyrene derivatives, the fluorescence quantum yield in solution can be quite low. For example, a pyrene-based cyclohexanone (B45756) derivative exhibited a quantum yield of only 0.004 in tetrahydrofuran (B95107) (THF) solution. worktribe.com This low efficiency is often due to non-radiative decay pathways becoming dominant in the solution state, where the molecule can freely undergo intramolecular rotations and vibrations, which dissipate the absorbed energy as heat rather than light. The free rotation of the phenyl rings in the diphenylethenyl substituent can be a significant contributor to these non-radiative decay processes.

The introduction of different substituents can also influence the quantum yield. While some derivatives exhibit low quantum yields in solution, others, particularly 1-substituted pyrenes, are known for their high fluorescence quantum yields and long fluorescence lifetimes. researchgate.net The specific quantum yield of this compound in various solvents is a key parameter in understanding its potential for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

SolventFluorescence Quantum Yield (ΦF)Reference
Tetrahydrofuran (THF)0.004 (for a related pyrene derivative) worktribe.com

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Phenomena in Pyrene-Ethenyl Systems

A fascinating and highly significant property of many pyrene-ethenyl systems, including those structurally related to this compound, is the phenomenon of aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). Molecules exhibiting AIE are typically non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. worktribe.comacs.org

This behavior is in stark contrast to many traditional fluorophores, which often suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished or extinguished at high concentrations or in the solid state due to the formation of non-emissive excimers or other aggregates. nih.gov The AIE/AIEE effect arises from the restriction of intramolecular motions in the aggregated state, which blocks the non-radiative decay channels that are active in solution. worktribe.com

For instance, a pyrene-based cyclohexanone derivative that was weakly emissive in THF solution (ΦF = 0.004) showed a significant increase in its fluorescence quantum yield to 0.048 in the solid state, demonstrating clear AIE activity. worktribe.com Similarly, other compounds with diphenylethenyl groups have been shown to exhibit AIE, with negligible fluorescence in solution but intense emission in the solid state. acs.org This property makes AIE-active materials like this compound highly promising for applications in solid-state lighting, sensing, and bio-imaging.

Mechanistic Insights into AIE/AIEE: Restricted Intramolecular Rotation (RIR) and Twisted Intramolecular Charge Transfer (TICT)

The primary mechanism responsible for the AIE and AIEE phenomena is the restriction of intramolecular rotation (RIR). In dilute solutions, the phenyl rings of the diphenylethenyl substituent can rotate freely, providing a non-radiative pathway for the excited state to decay. This free rotation effectively quenches the fluorescence. However, in the aggregated state or in a rigid matrix, these intramolecular rotations are physically hindered. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in strong fluorescence.

In some pyrene derivatives, another process known as twisted intramolecular charge transfer (TICT) can also play a role. In the excited state, a partial charge transfer can occur from the electron-rich pyrene core to the ethenyl substituent. This can lead to a twisted geometry in the excited state, which is often non-emissive. The formation of these TICT states can be influenced by solvent polarity and can contribute to the complex photophysical behavior of these molecules. In some AIE-active systems, a synergistic effect between TICT and molecular aggregation has been observed. worktribe.com

Solvent Polarity Effects on Emission Profile (Solvatochromism and Spectral Shifts)

The emission properties of this compound and related compounds can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The fluorescence spectra of pyrene derivatives often show a sensitivity to the surrounding medium.

In polar solvents, molecules with a significant dipole moment in the excited state will be stabilized, which can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. For some pyrene derivatives, an increase in solvent polarity leads to a noticeable red-shift in the emission wavelength. This is often indicative of a more polar excited state, which can be associated with intramolecular charge transfer (ICT) character. For example, the emission of a pyrene-based cyclohexanone derivative was observed to red-shift from 382 nm to 518 nm as the concentration increased, which was attributed to the formation of aggregates and excimers. worktribe.com The extent of this solvatochromic shift can provide valuable information about the nature of the excited state and the degree of charge transfer.

Excimer and Exciplex Formation Dynamics

Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers formed through π-π stacking interactions between an excited molecule and a ground-state molecule. nih.gov Excimer formation is concentration-dependent and results in a characteristic broad, structureless, and red-shifted emission band compared to the structured monomer emission.

In the case of this compound, the bulky diphenylethenyl group may sterically hinder the ideal face-to-face π-π stacking required for excimer formation to some extent. However, at high concentrations or in the aggregated state, intermolecular interactions can still lead to the formation of excimer-like species or other aggregates. The emission spectra of some pyrene derivatives at high concentrations show the emergence of a new, red-shifted emission band that is attributed to excimer emission. worktribe.com

An exciplex, or excited-state complex, can form between an excited molecule and a different ground-state molecule. While less commonly discussed for this specific compound in the provided context, the potential for exciplex formation with other molecules in a mixture should not be disregarded, as it represents another possible deactivation pathway for the excited state.

Fluorescence Lifetime Measurements and Excited State Deactivation Pathways

Fluorescence lifetime (τ) is a crucial parameter that describes the average time a molecule spends in the excited state before returning to the ground state. For pyrene derivatives, lifetimes can range from nanoseconds to hundreds of nanoseconds. The lifetime is inversely related to the sum of the rates of all deactivation processes, both radiative (fluorescence) and non-radiative.

In AIE-active systems like those related to this compound, the fluorescence lifetime is expected to be short in solution where non-radiative pathways dominate, and significantly longer in the aggregated state where these pathways are suppressed. For example, for an AIE-active pyrene derivative, the radiative decay rate (kr) increased from 0.13 x 10^7 s⁻¹ in THF solution to 0.72 x 10^7 s⁻¹ in the solid state. worktribe.com Concurrently, the non-radiative decay rate (knr) decreased from 32.1 x 10^7 s⁻¹ to 14 x 10^7 s⁻¹. worktribe.com

These measurements provide a quantitative understanding of the competition between radiative and non-radiative deactivation pathways. The dominant non-radiative pathway in solution is the intramolecular rotation of the phenyl groups, as discussed in the context of the RIR mechanism. In the aggregated state, this pathway is largely blocked, leading to an increase in both the fluorescence quantum yield and the fluorescence lifetime.

StateRadiative Decay Rate (kr) (s⁻¹)Non-radiative Decay Rate (knr) (s⁻¹)Notes
Solution (THF)0.13 x 10⁷32.1 x 10⁷Data for a related AIE-active pyrene derivative. worktribe.com
Solid State0.72 x 10⁷14 x 10⁷Data for a related AIE-active pyrene derivative. worktribe.com

Computational and Theoretical Analysis of 1 2,2 Diphenylethenyl Pyrene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for large organic molecules like 1-(2,2-diphenylethenyl)pyrene, providing a balance between accuracy and computational cost. scirp.org DFT calculations are instrumental in determining ground-state geometries, electronic properties, and chemical reactivity. scirp.org For pyrene (B120774) and its derivatives, methods like B3LYP with a 6-311G** basis set have been found suitable for predicting optimized structures and thermodynamic properties. scirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior, including its optical and charge-transport properties. nih.gov The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. scirp.org

In molecules like this compound, which are composed of distinct electron-donating and electron-accepting moieties, the spatial distribution of the HOMO and LUMO is often segregated. DFT calculations on similar donor-acceptor systems reveal that the HOMO is typically localized on the electron-rich (donor) part of the molecule, while the LUMO is concentrated on the electron-deficient (acceptor) part. mdpi.comacs.orgnih.gov For this compound, the pyrene unit acts as the primary chromophore and a strong electron donor, while the diphenylethenyl group can function as an acceptor or part of the extended π-conjugated system.

Theoretical calculations show that such molecules often adopt a highly twisted, non-planar geometry to relieve steric hindrance between the pyrene and diphenylethenyl units. acs.org This twisting leads to a significant spatial separation of the HOMO and LUMO. mdpi.comacs.org The HOMO is predominantly located on the pyrene core, whereas the LUMO is distributed over the diphenylethenyl fragment. This spatial segregation is a key factor influencing the molecule's electronic properties. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Pyrene-Based Donor-Acceptor Systems Note: These are typical values derived from DFT calculations on similar molecular structures and can vary based on the specific functional and basis set used.

Molecular OrbitalTypical Energy Range (eV)Primary Localization
HOMO -5.3 to -5.8Pyrene Core
LUMO -1.3 to -2.1Diphenylethenyl Moiety
HOMO-LUMO Gap 2.7 to 3.8Entire Molecule

The spatial separation of the HOMO and LUMO on different molecular fragments imparts a significant intramolecular charge transfer (ICT) character to the molecule, especially in its excited state. mdpi.comossila.com Upon photoexcitation, an electron is promoted from the HOMO (on the pyrene donor) to the LUMO (on the diphenylethenyl acceptor), resulting in a substantial redistribution of electron density. researchgate.netnih.gov This creates an excited state with a much larger dipole moment compared to the ground state. researchgate.net

This ICT phenomenon is responsible for many of the unique photophysical properties of such donor-π-acceptor molecules. osti.gov For instance, the emission wavelength of these compounds is often highly sensitive to the polarity of the solvent, a characteristic feature of ICT states. researchgate.netosti.gov In polar solvents, the highly polar ICT excited state is stabilized, leading to a red-shift in the emission spectrum. researchgate.net DFT and time-dependent DFT (TD-DFT) calculations can model this behavior and quantify the extent of charge transfer in both the ground and excited states. nih.govwashington.edu The low-energy absorption bands in the electronic spectra of these systems are often assigned to this ICT transition. osti.gov

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Spatial Distribution

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a standard tool for calculating the properties of electronically excited states. rsc.org TD-DFT can accurately predict vertical excitation energies, which correspond to UV-visible absorption spectra, as well as oscillator strengths, which determine the intensity of these transitions. rsc.orgnih.gov

For this compound and related compounds, TD-DFT calculations are essential for interpreting experimental spectra and understanding the nature of the electronic transitions. acs.org Calculations can confirm that the lowest energy absorption band corresponds to the HOMO→LUMO transition, which possesses a strong ICT character. acs.orgnih.gov Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, allowing for the calculation of emission energies (fluorescence). scm.com The difference between the absorption and emission energies (the Stokes shift) can also be predicted and is often significant for molecules with a pronounced ICT character and large geometric relaxation in the excited state. osti.gov

Reorganization Energy Calculations and Charge Carrier Mobility Prediction

The charge carrier mobility is a crucial parameter for organic semiconductor materials used in devices like OLEDs and OFETs. This mobility is strongly influenced by the reorganization energy (λ). researchgate.netrsc.org The reorganization energy is the energy required for the geometric relaxation of a molecule when it gains or loses an electron. researchgate.netmdpi.com It has two main components: the internal reorganization energy (λi), which arises from changes in the molecular geometry of a single molecule, and the external reorganization energy, which is due to the polarization of the surrounding medium. mdpi.com

To achieve high charge carrier mobility, a low reorganization energy is desirable. researchgate.net DFT calculations are used to compute the internal reorganization energy for both hole (λh) and electron (λe) transport. This is done by calculating the energy of the neutral molecule in its optimized geometry and in the geometry of the ion, and the energy of the ion in its optimized geometry and in the geometry of the neutral molecule. researchgate.netmdpi.com For molecules like this compound, the rigid pyrene core helps to minimize the geometric changes upon ionization, which can lead to lower reorganization energies and potentially higher charge mobility. mdpi.com These calculated reorganization energies can then be used in models like the Marcus theory to predict charge transfer rates and estimate charge carrier mobility. arxiv.org

Table 2: Components for Calculating Internal Reorganization Energy (λ) Based on the four-point method using DFT calculations.

Energy TermDescription
E₀(G₀) Energy of the neutral molecule at its optimized ground-state geometry.
E+(G₀) Energy of the cation at the optimized geometry of the neutral molecule.
E₀(G+) Energy of the neutral molecule at the optimized geometry of the cation.
E+(G+) Energy of the cation at its optimized geometry.
λh Hole reorganization energy, calculated from the above terms.

Quantum Interference Effects in Pyrene-Based Molecular Junctions

When a single molecule is placed between two electrodes to form a molecular junction, its electrical conductance is governed by the principles of quantum mechanics. One of the most fascinating phenomena in such systems is quantum interference (QI), where electron waves passing through different pathways in the molecule can interfere constructively or destructively. nih.gov

Destructive quantum interference (DQI) leads to a sharp dip, or antiresonance, in the transmission spectrum of the molecule, resulting in a very low conductance. acs.org The position and existence of this antiresonance are highly dependent on the molecule's structure and the way it connects to the electrodes. nih.govresearchgate.net Pyrene has been used as a model system to study these effects. It has been shown that connecting electrodes to the pyrene core at the meta positions of a benzene (B151609) ring subunit leads to DQI, while connecting at the para positions results in constructive interference and higher conductance. researchgate.net This principle can be exploited to design molecular switches or highly sensitive chemical sensors, where the binding of an analyte molecule could switch off the DQI and dramatically increase conductance. researchgate.net

Structure-Property Correlation through Advanced Computational Modeling

A key strength of computational modeling is its ability to establish clear correlations between a molecule's three-dimensional structure and its functional properties. For this compound, advanced modeling provides a holistic understanding of its optoelectronic behavior.

The pronounced twist between the pyrene and diphenylethenyl moieties, a direct consequence of steric hindrance, is not a defect but a critical design feature. acs.org This twist electronically decouples the donor and acceptor parts to some extent, leading to the distinct spatial separation of the HOMO and LUMO. mdpi.com This separation is the structural origin of the strong intramolecular charge transfer (ICT) character, which in turn governs the molecule's photophysical properties, such as its large Stokes shift and solvatochromism. osti.gov By systematically modeling variations in this dihedral angle, chemists can computationally explore how to fine-tune the HOMO-LUMO gap and the ICT strength to achieve desired emission colors and efficiencies. nih.gov This direct link between molecular conformation and electronic function is a powerful paradigm for the rational design of new organic materials. researchgate.net

Supramolecular Assembly and Nanostructure Formation

Self-Assembly Mechanisms of 1-(2,2-Diphenylethenyl)pyrene Derivatives

The self-assembly of this compound derivatives is a process governed by the minimization of free energy, where molecules spontaneously arrange into ordered aggregates. mdpi.com This phenomenon is often initiated by changing solvent conditions, such as injecting a concentrated solution of the derivative in a good solvent (like tetrahydrofuran) into a poor solvent (like ethanol). mdpi.com This rapid change in the environment forces the molecules to come together to minimize unfavorable interactions with the solvent, leading to the formation of nano- or micro-structures. mdpi.com

The molecular structure of the derivatives plays a crucial role in directing the self-assembly process. For instance, the introduction of specific functional groups can promote directional interactions, leading to more complex and hierarchical structures. rsc.orgnih.gov The linkage of pyrene (B120774) with alkynes, for example, extends the conjugated system and facilitates π-π stacking, a key interaction in the self-assembly of these molecules. mdpi.com The presence of amide groups can introduce hydrogen bonding, further guiding the assembly process. mdpi.comresearchgate.net

Role of Non-Covalent Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Non-covalent interactions are the primary driving forces behind the self-assembly of this compound derivatives. These weak interactions, when acting in concert, can lead to the formation of stable and well-ordered supramolecular structures.

π-π Stacking: The planar, aromatic pyrene core of the molecule has a strong tendency to engage in π-π stacking interactions. researchgate.netrsc.orgmdpi.com This interaction involves the face-to-face arrangement of the pyrene units, driven by attractive electrostatic and van der Waals forces. The extent of overlap between the π-systems can significantly influence the electronic and photophysical properties of the resulting aggregates. osti.gov For instance, greater overlap in the π-π stacking of pyrene dimers can lead to a red-shifted excimer emission. osti.gov In some cases, intramolecular π-stacking can also occur, where different pyrene units within the same molecule interact. acs.org

Hydrogen Bonding: The incorporation of functional groups capable of hydrogen bonding, such as amides, can provide directionality and stability to the self-assembled structures. mdpi.comnih.govresearchgate.net Hydrogen bonds, though weaker than covalent bonds, are highly directional and play a crucial role in determining the final morphology of the aggregates. researchgate.net For example, in certain pyrene-based metallacycles, hydrogen bonding interactions involving triflate anions can extend the assembly into a three-dimensional supramolecular framework. nih.gov

The interplay of these non-covalent forces is complex and can be influenced by factors such as molecular structure, solvent polarity, and temperature. rsc.orgnih.gov

Controlled Fabrication of Nano/Microstructures from Pyrene-Ethenyl Systems

The ability to control the size, shape, and morphology of nano- and microstructures is crucial for their application in various technologies. For pyrene-ethenyl systems, several bottom-up approaches have been developed to achieve this control. nih.gov

One common method is the reprecipitation technique, where a solution of the pyrene derivative is rapidly injected into a poor solvent. mdpi.com By carefully controlling parameters such as concentration, solvent ratio, and injection rate, it is possible to tune the size and shape of the resulting nanoparticles. Another approach involves self-assembly at a liquid/solid interface, which can lead to the formation of well-ordered two-dimensional monolayers. rsc.org

The design of the molecular building blocks is also a key factor in controlling the fabrication process. rsc.org By introducing specific functional groups or modifying the molecular geometry, it is possible to program the self-assembly process to yield desired nanostructures, such as nanorods, nanowires, and nanospheres. rsc.orgresearchgate.net For example, the hierarchical self-assembly of a specifically designed pyrene derivative has been shown to produce stable and well-defined nanorods without the need for a template. rsc.org

Fabrication Technique Description Controllable Parameters Resulting Nanostructures
Reprecipitation Rapid injection of a concentrated solution into a poor solvent. mdpi.comConcentration, solvent ratio, injection rate.Nanoparticles, nanospheres. mdpi.com
Liquid/Solid Interface Assembly Self-assembly of molecules at the interface between a liquid and a solid substrate. rsc.orgSubstrate type, solvent, concentration.2D monolayers, patterned structures. rsc.org
Hierarchical Self-Assembly Multi-step assembly process guided by specific molecular design. rsc.orgMolecular structure, solvent conditions.Nanorods, complex architectures. rsc.org

Influence of Aggregate Morphology on Optical and Electronic Behavior

The morphology of the aggregates formed from this compound derivatives has a profound impact on their optical and electronic properties. researchgate.netrsc.org The arrangement of the molecules within the aggregate determines the extent of intermolecular interactions, which in turn affects the energy levels and excited-state dynamics.

For instance, the formation of aggregates can lead to significant changes in the fluorescence emission spectra. researchgate.net In dilute solutions, pyrene derivatives typically exhibit monomer emission. researchgate.netrsc.org However, in the aggregated state, new emission bands corresponding to excimers (excited-state dimers) or other aggregate species can appear. researchgate.netresearchgate.net The position and intensity of these bands are highly sensitive to the aggregate morphology. For example, J-aggregates, characterized by a head-to-tail arrangement of molecules, often show a red-shifted and enhanced fluorescence, while H-aggregates, with a face-to-face arrangement, may exhibit a blue-shifted or quenched emission. researchgate.net

The electronic properties, such as charge carrier mobility, are also strongly dependent on the aggregate structure. researchgate.netrsc.org Well-ordered crystalline aggregates with strong π-π stacking can facilitate efficient charge transport, making them suitable for applications in organic electronics. researchgate.netrsc.org Conversely, amorphous or disordered aggregates may have lower charge mobility due to the presence of traps and grain boundaries.

Aggregate Morphology Typical Molecular Arrangement Effect on Fluorescence Potential Electronic Properties
Monomer Isolated molecules (dilute solution). researchgate.netrsc.orgMonomer emission. researchgate.netrsc.orgN/A
Excimer Dimer formed in the excited state. researchgate.netRed-shifted emission. researchgate.netLocalized charge transfer.
J-aggregate Head-to-tail arrangement. researchgate.netRed-shifted, enhanced emission. researchgate.netEnhanced charge transport.
H-aggregate Face-to-face arrangement. researchgate.netBlue-shifted or quenched emission. researchgate.netMay inhibit charge transport.
Crystalline Highly ordered, long-range packing. researchgate.netCan be highly emissive or quenched depending on packing.High charge carrier mobility. researchgate.netrsc.org
Amorphous Disordered arrangement.Often broad, featureless emission.Lower charge carrier mobility.

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive supramolecular systems are materials that can change their properties in response to external triggers such as light, heat, pH, or the presence of specific chemicals. mdpi.comrsc.org The development of such systems based on this compound and its derivatives is an active area of research.

The reversible nature of non-covalent interactions makes them ideal for creating dynamic and responsive materials. mdpi.com For example, a change in pH can protonate or deprotonate functional groups within the molecules, altering the hydrogen bonding network and causing the disassembly or reorganization of the supramolecular structure. researchgate.net Similarly, light can be used to trigger photochemical reactions that disrupt the intermolecular interactions, leading to a change in the material's properties. researchgate.net

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Performance

The photophysical properties of 1-(2,2-diphenylethenyl)pyrene derivatives, particularly their propensity for aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), make them attractive for use in OLEDs. mdpi.comacs.org In the solid state, these materials can overcome the common issue of aggregation-caused quenching, leading to high photoluminescence quantum yields (PLQYs) and efficient electroluminescence. mdpi.com

A typical non-doped OLED device architecture utilizing a derivative like 10-(4-(2,2-diphenylethenyl)phenyl)-9,9-dimethylacridine as the emitter would consist of multiple layers to ensure efficient charge injection, transport, and recombination. mdpi.com A common structure is: ITO (Indium Tin Oxide) / Hole Injection Layer (e.g., MoO₃) / Hole Transport Layer (e.g., NPB) / Electron Blocking Layer (e.g., mCP) / Emissive Layer (the diphenylethenylpyrene derivative) / Hole Blocking Layer (e.g., TSPO1) / Electron Transport Layer (e.g., TPBi) / Electron Injection Layer (e.g., LiF) / Aluminum Cathode (Al). mdpi.com In such devices, the diphenylethenylpyrene derivative functions as the light-emitting layer where electrons and holes recombine to produce photons. mdpi.com

Device ComponentMaterial ExampleFunction
AnodeITOTransparent conductor for hole injection
Hole Injection LayerMoO₃Facilitates hole injection from anode
Hole Transport LayerNPBTransports holes to the emissive layer
Emissive LayerThis compound derivativeSite of electroluminescence
Electron Transport LayerTPBiTransports electrons to the emissive layer
CathodeLiF/AlInjects electrons

This table illustrates a representative OLED architecture incorporating a derivative of this compound.

In conventional fluorescent OLEDs, the internal quantum efficiency (IQE) is theoretically limited to 25% because only singlet excitons can decay radiatively. However, materials based on the this compound scaffold have demonstrated pathways to harvest the non-emissive triplet excitons (75% of the total), leading to significantly higher external quantum efficiencies (EQEs). mdpi.comacs.org

One key mechanism is the formation of interface exciplexes. In devices using phenylethylene derivatives, triplet harvesting from donor-donor exciplexes at the interface between the emissive layer and an adjacent layer can occur, contributing to higher EQEs. acs.org This process allows the energy from triplet states to be channeled into light emission, bypassing the spin-forbidden deactivation pathway. OLEDs employing these materials as emitters have achieved EQEs ranging from 2.5% to 6%, with brightness levels exceeding 1000 cd/m². acs.org For related blue fluorescent emitters, even higher EQEs have been reported, with some non-doped devices reaching maximum brightness values of 4940 cd/m². mdpi.com The high solid-state PLQY of these materials, sometimes reaching up to 53%, is a direct consequence of the AIE/AIEE effect and is fundamental to achieving high device efficiencies. mdpi.com Some advanced deep-blue OLEDs using multi-resonance TADF emitters have realized EQEs as high as 23.4% and even 30.1% with a sensitizer. nih.gov

Derivative SystemMax. EQE (%)Max. Brightness (cd/m²)Emission ColorReference
Phenylethenyl-Phenoxazine2.5 - 6.0> 1000Bluish-Cyan acs.org
Diphenylethenyl-Dimethylacridine> 2.0 (approx.)4940Blue mdpi.com
Pyrene-Benzimidazole4.3290Pure Blue nih.gov

This table summarizes the performance of OLEDs using emitters based on or related to the this compound structure.

Emitter Design and Device Architecture

Organic Field-Effect Transistors (OFETs) and Charge Transport Properties

The extended π-conjugated system of the pyrene (B120774) core combined with the unique packing properties induced by the diphenylethenyl substituent suggests potential applications in OFETs. researchgate.netresearchgate.net The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor, which is governed by molecular packing in the solid state. researchgate.net

While specific OFET data for this compound is not extensively documented, studies on analogous structures provide valuable insights. For example, 2-(2,2-diphenylethenyl)anthracene (DPEA), which replaces the pyrene core with anthracene (B1667546), has been synthesized and shown to exhibit a hole carrier mobility of 0.66 cm² V⁻¹s⁻¹. researchgate.netresearchgate.net This performance is considered high for asymmetric anthracene derivatives and highlights the potential of the diphenylethenyl moiety in designing efficient charge-transporting materials. researchgate.net The vinyl linker in such compounds is thought to facilitate the injection of hole carriers. researchgate.net The molecular design of such asymmetric molecules can lead to highly ordered "head-to-head" stacking motifs, which create compact packing and can result in high 2D anisotropic mobility. researchgate.net These findings suggest that this compound could also possess favorable charge transport characteristics suitable for OFET applications.

Organic Photovoltaics and Energy Conversion Systems

In organic photovoltaics (OPVs), organic semiconductors are used to absorb sunlight and convert it into electricity. rsc.org The key processes involve light absorption to form excitons, exciton (B1674681) diffusion to a donor-acceptor interface, charge separation, and charge transport to the electrodes. nih.govsbq.org.br Pyrene-based molecules are investigated for these applications due to their strong light absorption and good chemical stability. tubitak.gov.tr

Derivatives containing the diphenylethenyl moiety have been explored as donor materials in OPV devices. In a bilayer heterojunction solar cell using a diphenylethenyl-containing compound as the donor and fullerene C70 as the acceptor, a power conversion efficiency (PCE) of 1.9% was achieved. researchgate.net The design of hole-transporting materials (HTMs) is another area where these compounds could be applied, particularly in the context of highly efficient perovskite solar cells. tubitak.gov.trktu.edu The function of the HTM is to efficiently extract and transport holes from the light-absorbing perovskite layer to the electrode. tubitak.gov.tr The diphenylethenyl group, when incorporated into larger molecular structures, can influence the material's photoelectric properties and charge mobility. ktu.edu Although the PCE is modest in the reported fullerene-based device, it demonstrates the fundamental capability of this class of compounds to function in an energy conversion system. researchgate.net

Chemical and Biosensing Applications

The strong fluorescence of pyrene and the AIE characteristics imparted by the diphenylethenyl group make this compound and its derivatives excellent candidates for chemical and biosensors. acs.orgencyclopedia.pub These sensors often operate via a "turn-on" or "turn-off" fluorescence mechanism upon interaction with a target analyte. mdpi.commdpi.com

Several photophysical mechanisms can be exploited for sensing applications using these fluorophores. nih.gov

Aggregation-Induced Emission (AIE) and AIEE-based Sensing : In solution, AIE-active molecules are often weakly emissive due to energy dissipation through intramolecular rotations. encyclopedia.pub Upon addition of a poor solvent or interaction with an analyte that causes aggregation, these rotations are restricted, blocking the non-radiative decay pathway and causing a significant enhancement in fluorescence ("turn-on" sensing). encyclopedia.pub Diphenylethenyl-substituted compounds are well-known for their AIE/AIEE properties. acs.org For example, dispersions of a diphenylethenyl-phenoxazine derivative show a dramatic increase in emission intensity at high water fractions (a poor solvent), confirming its AIEE nature. acs.org This property is highly effective for detecting analytes that can induce aggregation. acs.org

Photoinduced Electron Transfer (PET) : In a PET-based sensor, the fluorophore is linked to a receptor unit. In the "off" state, the fluorescence of the pyrene core can be quenched by electron transfer from the receptor. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, restoring the fluorescence. mdpi.com Pyrene-based AIE-active probes have been used to detect Hg²⁺ ions through a PET mechanism coupled with excimer formation, leading to a "turn-on" response. mdpi.com

Intramolecular Charge Transfer (ICT) : Donor-acceptor type molecules, like derivatives of this compound, can exhibit ICT upon photoexcitation. acs.org The emission from the ICT state is often highly sensitive to the polarity of the local environment. Interaction with an analyte can alter this environment or the electronic properties of the donor/acceptor units, leading to a detectable change in the emission wavelength or intensity. mdpi.com This mechanism has been implicated in the ratiometric sensing of Hg²⁺ ions, where binding induces a red shift in emission from 487 nm to 570 nm. mdpi.com

Analyte-Specific Applications : Research has shown that phenylethenyl derivatives exhibit high sensitivity towards electron-deficient molecules like the explosive picric acid. acs.org The detection mechanism is attributed to a strong donor-acceptor charge-transfer interaction that quenches the fluorescence of the emissive aggregates. acs.org The sensitivity is remarkably high, with Stern-Volmer constants reaching up to 2.96 × 10⁴ M⁻¹. acs.org Similarly, other pyrene-based fluorescent sensors have demonstrated high selectivity for metal ions such as Fe³⁺, Cu²⁺, and Fe²⁺, with detection limits in the nanomolar range. mdpi.comchemrxiv.org

Sensing MechanismPrincipleExample Application
AIE/AIEE Restriction of intramolecular rotation upon aggregation leads to fluorescence enhancement.Detection of analytes in aqueous media. acs.org
PET Analyte binding inhibits fluorescence quenching caused by electron transfer."Turn-on" detection of Hg²⁺ ions. mdpi.com
ICT Analyte interaction alters the energy of the charge-transfer excited state, changing emission.Ratiometric sensing of metal ions. mdpi.com
Charge Transfer Quenching Interaction with an electron-deficient analyte quenches fluorescence.Detection of picric acid. acs.org

This table outlines the primary fluorescent sensing mechanisms relevant to this compound and its derivatives.

Selective Detection of Specific Analytes (e.g., Metal Ions, Gaseous Molecules, Nitroaromatic Compounds)

The extended π-conjugated system and inherent fluorescence of pyrene derivatives make them excellent candidates for chemosensors. The principle of detection often relies on the modulation of their fluorescence properties—either enhancement or quenching—upon interaction with a target analyte.

Metal Ion Detection: Pyrene-based fluorescent sensors have been successfully developed for the selective detection of various metal ions. These sensors often incorporate specific chelating groups that bind to metal ions, causing a conformational change or an electronic perturbation that alters the fluorescence emission. For instance, a pyridine-functionalized luminogen demonstrated the ability to detect Mn²⁺, Ag⁺, and Fe³⁺ ions in water with low detection limits. bohrium.com Similarly, water-soluble pyrene-based sensors featuring sulfonate groups have been synthesized for the selective "turn-off" detection of Fe³⁺ ions in purely aqueous media, achieving detection limits in the nanomolar range. chemrxiv.org

The sensing mechanism can involve the quenching of the pyrene monomer or excimer fluorescence. In one study, a structurally rigid sensor based on the monomer fluorescence of pyrene moieties with triazole groups was able to quantitatively detect Cu²⁺, Pb²⁺, and Hg²⁺ in organic solvents. nih.gov The high sensitivity of these probes allows for the detection of medically and environmentally relevant ions in concentrations pertinent to health standards. nih.gov The interaction between the sensor and the metal ion, often forming a 1:1 or 2:1 complex, disrupts the electronic state of the fluorophore, leading to the observable change in fluorescence. chemrxiv.orgnih.govcore.ac.uk

AnalyteSensor TypeDetection MechanismLimit of Detection (LOD)Source
Fe³⁺Pyrene-based sensor (APTS/APSS)Fluorescence Turn-Off45.6 nM / 45.9 nM chemrxiv.org
Cu²⁺, Pb²⁺, Hg²⁺Pyrene with triazole groupsMonomer Fluorescence QuenchingnM range nih.gov
Mn²⁺, Ag⁺, Fe³⁺Pyridine-functionalized luminogenMetal Ion Detection0.0043 mM (Mn²⁺), 0.015 mM (Ag⁺), 0.0029 mM (Fe³⁺) bohrium.com
Picric AcidPhenylethenyl derivative (TPE3-POZ)Fluorescence Quenching- (Ksv = 2.96 × 10⁴ M⁻¹) acs.org
TNTPyrene-functionalized Ru nanoparticlesFluorescence QuenchingnM concentration ucsc.edu
Nitroaromatics1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyreneFluorescence Quenching2.03 × 10⁻⁹ M mdpi.com

Gaseous Molecule Detection: The application of pyrene derivatives extends to the sensing of gaseous molecules. A notable example is the development of a chromo-fluorogenic ruthenium(II) complex incorporating a pyrenylvinyl moiety for the detection of carbon monoxide (CO). researchgate.net Such transition metal complexes can detect CO at room temperature with detection limits smaller than 1 ppm. researchgate.net The interaction of the gas molecule with the metal center alters the electronic properties of the complex, leading to a visible color change or a change in fluorescence, enabling sensitive detection. researchgate.net

Nitroaromatic Compound Detection: There is significant interest in using pyrene-based fluorescent materials for the trace detection of nitroaromatic compounds (NACs), which are common components of explosives. ucsc.edumdpi.com The electron-rich nature of the pyrene core makes it an effective donor in a charge-transfer interaction with electron-deficient NACs like 2,4,6-trinitrotoluene (B92697) (TNT) or picric acid. acs.orgucsc.edu Upon interaction, a non-fluorescent complex is formed, leading to efficient quenching of the pyrene fluorescence. mdpi.com

This quenching mechanism forms the basis for highly sensitive detection. For example, pyrene-functionalized ruthenium nanoparticles have been shown to be effective chemosensors for various nitroaromatics, with a particular sensitivity for TNT down to nanomolar concentrations. ucsc.edu The efficiency of this detection is quantified by the Stern-Volmer constant (Ksv), with higher values indicating greater sensitivity. A phenylethenyl derivative, 10-(4-(2,2-diphenylethenyl)phenyl)-phenoxazine, demonstrated extremely high sensitivity in detecting picric acid, with a Ksv constant of 2.96 × 10⁴ M⁻¹. acs.org This highlights the synergistic effect of combining the pyrene or a similar chromophore with the diphenylethenyl structure for enhanced sensing capabilities.

Optical Limiting Applications of Conjugated Pyrene Derivatives

Optical limiting materials are crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. These materials exhibit high transmittance at normal light intensities but become opaque at high intensities. Conjugated pyrene derivatives have emerged as promising candidates for such applications due to their strong nonlinear optical (NLO) properties. mdpi.comresearchgate.netacs.org

The primary mechanism responsible for the optical limiting behavior in many pyrene derivatives is reverse saturable absorption (RSA). researchgate.netacs.orgnih.gov RSA is a process where the excited-state absorption cross-section is significantly larger than the ground-state absorption cross-section. In some pyrene derivatives, this is a result of two-photon absorption-induced excited state absorption (TPA-ESA). researchgate.netnih.gov The large, conjugated π-system of the pyrene core, often extended through the addition of other conjugated groups, facilitates efficient electron energy transitions and enhances these NLO effects. mdpi.comresearchgate.net

For instance, studies on pyrenyl Schiff base derivatives using Z-scan technology have confirmed their RSA behavior and good optical limiting performance. researchgate.netacs.orgnih.gov The incorporation of these derivatives into polymer matrices, such as polyurethane, not only preserves their excellent NLO properties but also imparts good processability, thermal stability, and high transmittance, making them practical for real-world applications in optical limiting and all-optical switching. researchgate.netacs.orgnih.gov The strategic design of these molecules, often creating a donor-acceptor structure, can promote intramolecular charge transfer (ICT), which further enhances the RSA effect. researchgate.netacs.org

Anti-Counterfeiting and Security Applications of AIE Luminogens

Counterfeiting is a global problem affecting currency, documents, and branded products. d-nb.info Luminescent materials are widely used to create security features that are difficult to replicate. d-nb.info Traditional fluorescent dyes often suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases at high concentrations or in the solid state, limiting their practical use. worktribe.com

Aggregation-induced emission (AIE) is a phenomenon where certain molecules, known as AIE luminogens (AIEgens), are non-emissive in dilute solutions but become highly fluorescent upon aggregation or in the solid state. worktribe.commdpi.com This property is ideal for applications like security inks. d-nb.infoworktribe.com The structure of this compound combines a pyrene fluorophore with a diphenylethenyl group, which is structurally related to tetraphenylethene (TPE), a classic AIEgen. mdpi.com This molecular design is highly conducive to AIE behavior.

Pyrene-based AIEgens have been developed for use in fluorescent inks for anti-counterfeiting. worktribe.com These AIEgens can be used at very low concentrations in binders, making them cost-effective and environmentally friendly, while still producing high-quality, stable fluorescent patterns. worktribe.com

Furthermore, advanced anti-counterfeiting applications utilize stimuli-responsive AIEgens, whose luminescence can be altered by external triggers such as mechanical force (mechanochromism), pH changes, or solvents. bohrium.commdpi.compreprints.org For example, some AIEgens exhibit reversible mechanofluorochromism, changing their emission color upon grinding and reverting to the original color after solvent fuming. bohrium.com This dynamic, multi-level responsiveness can be used to create complex security patterns for high-level information encryption and anti-counterfeiting, where authentication involves observing the response to a specific stimulus. bohrium.commdpi.compreprints.org

AIEgen SystemStimulusObserved ChangeApplicationSource
Pyridine-tethered imidazo[1,2-a]pyridine (B132010) (GBY-10)Mechanical GrindingReversible color changeMechanofluorochromism bohrium.com
Pyridine-tethered imidazo[1,2-a]pyridine (GBY-11)Co-grinding with acidBathochromic shift (up to 66 nm)Color-tunable molecular salts bohrium.com
Pyridine-functionalized luminogenspHReversible pH-responsive behaviorAnti-counterfeiting bohrium.com
Pyrene-based AIEgensAggregation in inkStrong fluorescence with slight color migration (&lt;27 nm)Anti-counterfeiting inks worktribe.com
Crystalline Py-DAAMechanical force / AcidMechanochromic and acidichromic propertiesDynamic encryption-decryption chemrxiv.org

Future Perspectives and Research Directions

Advancements in Molecular Design for Enhanced Performance and Multifunctionality

The core structure of 1-(2,2-diphenylethenyl)pyrene offers a versatile platform for molecular engineering. Future research will focus on strategic modifications to enhance its intrinsic properties and introduce new functionalities. Key areas of exploration include:

Tuning Emission Properties: The emission color of pyrene (B120774) derivatives can be finely tuned by modifying the molecular structure. For instance, introducing different substituents on the pyrene ring or the diphenylethenyl group can alter the energy levels of the molecule, leading to shifts in the emission wavelength. rsc.orguky.edu Sterically congested tetraarylpyrenes have been shown to exhibit emission in both solution and solid states. rsc.org The design of different pyrene-based molecular architectures allows for the study of optical and electronic properties, which is of particular interest for molecular electronics. uky.edu

Aggregation-Induced Emission (AIE): The concept of aggregation-induced emission (AIE) is a significant area of research for pyrene-based compounds. gdut.edu.cn By designing molecules that are non-emissive in solution but become highly fluorescent in the aggregated state, researchers can develop materials for applications such as bio-imaging and sensors. gdut.edu.cn The steric effects of different molecular conformations can significantly impact the AIE activity of pyrene derivatives. gdut.edu.cn

Multifunctional Materials: Combining the properties of this compound with other functional moieties can lead to the development of multifunctional materials. For example, incorporating moieties with photochromic or mechanochromic properties could result in materials that respond to multiple external stimuli. researchgate.netresearchgate.net AIE-active materials with additional functionalities like high charge carrier mobility are also being explored for integrated optoelectronic applications. researchgate.net

Integration into Hybrid Organic-Inorganic Material Systems

The integration of this compound and its derivatives into hybrid organic-inorganic systems is a promising avenue for creating novel materials with synergistic properties. nih.govup.ac.za These hybrid materials combine the processability and functionality of organic components with the stability and electronic properties of inorganic materials. up.ac.za

Metal-Organic Frameworks (MOFs): Pyrene-based ligands have been successfully used in the synthesis of metal-organic frameworks (MOFs). rsc.orgrsc.org The unique optical and electronic properties of pyrene can be incorporated into the porous structure of MOFs, leading to applications in luminescence, photocatalysis, and sensing. rsc.orgrsc.org The coordination of pyrene-based ligands with metal centers can give rise to new photophysical and photochemical properties. rsc.org The functionalization of pyrene with different groups facilitates the generation of diverse MOF structures. rsc.org

Perovskite Solar Cells: Organic hole-transporting materials (HTMs) are a critical component of perovskite solar cells. While spiro-OMeTAD is a common HTM, its high cost is a major drawback. researchgate.net Pyrene-based derivatives, including those with diphenylethenyl moieties, are being investigated as potential low-cost and efficient HTMs. researchgate.netktu.edu The energy levels of these materials can be tuned to match the perovskite layer, facilitating efficient charge extraction. d-nb.info

Silica-Based Hybrids: The sol-gel method offers a versatile route to synthesize organic-inorganic hybrid materials by incorporating organic molecules into a silica (B1680970) matrix. mdpi.com This approach can be used to encapsulate this compound, potentially leading to materials with enhanced thermal stability and processability. The interactions between the organic and inorganic phases can be studied using techniques like FT-IR and solid-state NMR. mdpi.com

Exploration of Novel Stimuli-Responsive Properties

Materials that change their properties in response to external stimuli are of great interest for a wide range of applications. nih.gov Research into the stimuli-responsive behavior of ethenyl-pyrene architectures is an expanding field.

Mechanochromism: Mechanochromic materials exhibit changes in their fluorescence properties upon the application of mechanical force. researchgate.net This property can be used for stress sensing and damage detection in materials. researchgate.net Pyrene derivatives have been shown to exhibit mechanochromic behavior, with changes in emission color attributed to the formation of excimers or alterations in molecular packing. gdut.edu.cnresearchgate.net

Photochromism: Photochromic compounds can be reversibly switched between two isomers with different absorption spectra by light irradiation. researchgate.net This property is key for developing "smart" materials with controllable optical properties. researchgate.net The integration of photochromic moieties, such as spiropyran or diarylethene, with the pyrene core could lead to dual-responsive materials that react to both light and mechanical force. researchgate.net

pH and Solvatochromism: The fluorescence of some pyrene derivatives can be sensitive to changes in pH and solvent polarity. gdut.edu.cn This solvatochromic behavior arises from changes in the electronic distribution within the molecule in different environments. Such properties can be exploited for developing chemical sensors. gdut.edu.cn

Development of Scalable Synthesis and Manufacturing Methods for Functional Materials

For the widespread application of this compound-based materials, the development of scalable and cost-effective synthesis and manufacturing processes is crucial.

Efficient Synthetic Routes: Research is ongoing to develop more efficient and scalable synthetic routes for this compound and its derivatives. nih.govfigshare.com This includes exploring new catalytic systems and reaction conditions to improve yields and reduce the number of synthetic steps. For example, Knoevenagel condensation reactions have been used for the synthesis of related vinyl-substituted aromatic compounds. mdpi.com

Solution-Processable Materials: The design of molecules with good solubility in common organic solvents is essential for their use in solution-based manufacturing techniques such as inkjet printing and spin coating. mdpi.com This can be achieved by introducing flexible alkyl chains or other solubilizing groups into the molecular structure.

Advanced Manufacturing Techniques: Additive manufacturing, or 3D printing, is a rapidly developing field that offers new possibilities for fabricating complex functional devices. mdpi.com Vat photopolymerization techniques, for instance, use light to selectively cure a liquid resin, allowing for the layer-by-layer construction of 3D objects. mdpi.com The development of photo-curable resins containing this compound could enable the direct printing of luminescent and optoelectronic components.

Unveiling New Application Frontiers for Ethenyl-Pyrene Architectures

The unique combination of properties offered by this compound and its analogs opens up possibilities for their use in a variety of emerging applications.

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives have long been investigated as emissive materials in OLEDs due to their high fluorescence quantum yields. mdpi.com The development of new ethenyl-pyrene architectures with improved charge transport properties and color purity will continue to be a major focus. researchgate.netresearchgate.net

Sensors: The sensitivity of the fluorescence of ethenyl-pyrene compounds to their local environment makes them excellent candidates for chemical and biological sensors. mdpi.com For example, they can be used for the detection of explosives, ions, or biomolecules. acs.org

Bio-imaging: The AIE properties of some ethenyl-pyrene derivatives make them suitable for use as fluorescent probes in biological imaging. Their ability to become emissive upon aggregation can be used to visualize specific cellular structures or processes.

Photocatalysis: The strong light absorption and excited-state reactivity of pyrene-based materials make them promising for photocatalytic applications, such as in the degradation of pollutants or in solar energy conversion. researchgate.net

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to estimate bandgaps (~3.0 eV for blue emission).
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and compare with experimental data to validate transitions (e.g., S₀→S₁ at 380 nm).
  • Molecular Dynamics (MD) : Model aggregation behavior in thin films to explain solid-state luminescence enhancement .

How does the substitution pattern on the pyrene core influence the compound’s photostability and charge transport properties?

Q. Advanced Research Focus

  • Comparative Synthesis : Synthesize derivatives with substituents (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) at different pyrene positions.
  • Photodegradation Assays : Expose samples to UV light (365 nm) and track degradation via HPLC.
  • Space-Charge-Limited Current (SCLC) Measurements : Determine hole/electron mobility using ITO/compound/Au devices.
  • Findings : Electron-donating groups may improve hole mobility but reduce photostability due to increased reactivity .

What strategies mitigate aggregation-caused quenching (ACQ) in this compound-based films?

Q. Advanced Research Focus

  • Co-deposition with Host Materials : Blend with wide-bandgap hosts (e.g., CBP) at 1–10% doping ratios to isolate emitting molecules.
  • Nanostructuring : Use nanoimprinting to create periodic structures that reduce intermolecular interactions.
  • Thermal Annealing : Optimize annealing to balance crystallinity and aggregation (e.g., 120°C for 10 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.